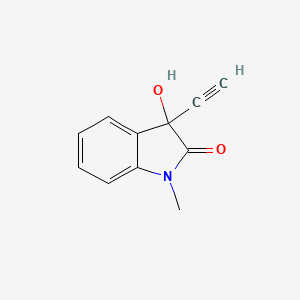
3-Ethynyl-3-hydroxy-1-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-3-hydroxy-1-methylindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-hydroxy-1-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the use of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . The reaction typically proceeds under mild conditions, often utilizing microwave-assisted techniques to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-3-hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different hydroxyindolin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones, which exhibit diverse biological activities and potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
3-Ethynyl-3-hydroxy-1-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-3-hydroxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. Its effects are mediated through interactions with proteins and nucleic acids, leading to changes in cellular functions and signaling pathways .
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3-ethynyl-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C11H9NO2/c1-3-11(14)8-6-4-5-7-9(8)12(2)10(11)13/h1,4-7,14H,2H3 |
Clave InChI |
UIVXOZULPXLWCS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C1=O)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


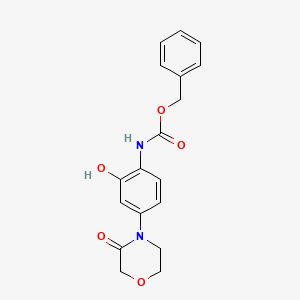
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
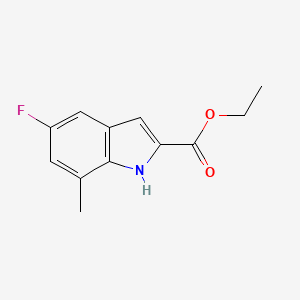
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
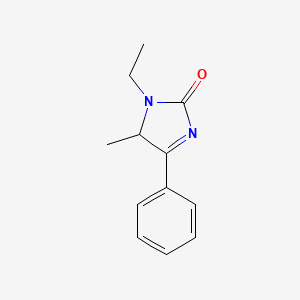
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
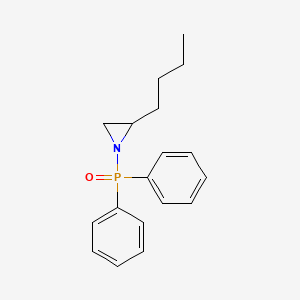
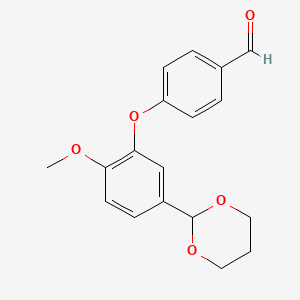
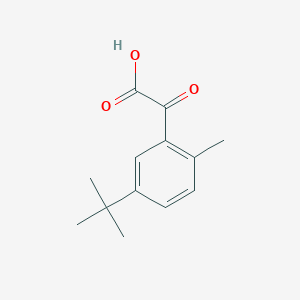
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
